

Application Notes and Protocols: Kinetics of Ring-Opening Polymerization of Cyclohexene Oxide

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Compound of Interest		
Compound Name:	Cyclohexene oxide	
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Introduction

The ring-opening polymerization (ROP) of **cyclohexene oxide** (CHO) is a crucial process for the synthesis of poly(**cyclohexene oxide**) (PCHO), a polymer with a rigid aliphatic ring structure in its main chain. PCHO finds extensive applications in coatings, printing, and sealants. The polymerization is primarily achieved through anionic, cationic, and coordination polymerization methods. The use of metal complexes as catalysts is particularly advantageous due to milder reaction conditions and higher catalytic activity, enabling the production of high molecular weight polyethers.

Understanding the kinetics of CHO ROP is paramount for controlling the polymerization process and tailoring the properties of the resulting polymer. These notes provide an overview of the kinetic aspects of CHO polymerization using various catalytic systems and detailed protocols for conducting and analyzing these reactions.

Kinetic Data Summary

The kinetics of **cyclohexene oxide** ROP are significantly influenced by the choice of catalyst, cocatalyst, and reaction conditions such as temperature and monomer/catalyst ratio. The following tables summarize key kinetic parameters for different catalytic systems.



Catalyst System	Cocatalys t	Monomer /Catalyst Ratio	Temperat ure (°C)	Apparent Rate Constant (k_app_)	Activatio n Energy (Ea) (kJ/mol)	Turnover Frequenc y (TOF) (h ⁻¹)
Amine triphenolat e iron (III) complex (C1)	None	10,000/1	25	0.0017 h ⁻¹	25.40	12,623
Amine triphenolat e iron (III) complex (C1)	None	10,000/1	35	0.0023 h ⁻¹	25.40	19,950
Amine triphenolat e iron (III) complex (C1)	None	10,000/1	45	0.0033 h ⁻¹	25.40	38,000
Amine triphenolat e iron (III) complex (C1)	None	10,000/1	55	0.0041 h ⁻¹	25.40	42,911
Bifunctiona I organobor ane	None	Not Specified	Not Specified	Not Specified	39.7	7,120
Zirconium complex (1)	DMAP	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified
Titanium(IV) amino-	PPNCI	2000:1	80	Not Specified	Not Specified	~60



tris(phenol ate)

Data compiled from multiple sources. Note that reaction conditions and methods for determining kinetic parameters may vary between studies.[1][2][3][4]

Reaction Mechanisms and Kinetics

The ROP of CHO can proceed through different mechanisms, primarily cationic or coordination-insertion, depending on the catalyst employed.

Cationic Ring-Opening Polymerization: This mechanism is often initiated by Lewis acids or protic acids. The polymerization proceeds via an oxonium ion intermediate. Living cationic polymerization of CHO has been achieved using additives that form "dormant" species, allowing for good control over molecular weight and narrow molecular weight distributions.

Coordination-Insertion Polymerization: Many metal-based catalysts, such as those based on aluminum, iron, and zinc, operate through a coordination-insertion mechanism.[4][5][6] The epoxide coordinates to the metal center, followed by nucleophilic attack of an initiating or propagating group, leading to the ring-opening and insertion of the monomer into the growing polymer chain.

Kinetic studies often reveal a first-order dependence on the monomer concentration. [1][4] The relationship between the natural logarithm of the initial monomer concentration ([M] $_0$) over the monomer concentration at time t ([M]t) versus time is linear, indicating a first-order reaction with respect to the monomer. [4] The apparent rate constant (k_app_) can be determined from the slope of this plot. The activation energy (Ea) can then be calculated from the Arrhenius plot by plotting ln(k app_) against the inverse of the absolute temperature (1/T).[4]

Experimental Protocols

Protocol 1: General Procedure for Ring-Opening Polymerization of Cyclohexene Oxide

This protocol outlines a general procedure for the ROP of CHO using a metal complex catalyst under an inert atmosphere.



Materials:

- Cyclohexene oxide (CHO), freshly distilled over CaH2
- Metal complex catalyst
- Anhydrous solvent (e.g., toluene, dichloromethane), if required
- Schlenk flask or thick-walled glass reaction tube, oven-dried
- Magnetic stir bar
- Syringes and needles for liquid transfer
- Inert gas supply (Argon or Nitrogen) with a Schlenk line
- · Quenching solution (e.g., acidic methanol)

Procedure:

- Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.
- Catalyst Loading: In a glovebox or under a positive flow of inert gas, add the desired amount of the metal complex catalyst to the Schlenk flask containing a magnetic stir bar.[2][6]
- Solvent and Monomer Addition: If the reaction is to be performed in a solvent, add the
 desired volume of anhydrous solvent to the flask via syringe. Subsequently, add the freshly
 distilled cyclohexene oxide to the reaction mixture via syringe.[6] For solvent-free (neat)
 polymerizations, add the CHO directly to the catalyst.[5][7]
- Reaction: Place the sealed Schlenk flask in a preheated oil bath set to the desired reaction temperature and begin stirring.[4][6]
- Monitoring the Reaction: At predetermined time intervals, carefully take aliquots from the reaction mixture using a syringe for analysis.



- Termination: After the desired reaction time or monomer conversion is reached, terminate the polymerization by adding a quenching solution, such as acidic methanol.[4]
- Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Protocol 2: Kinetic Study of Cyclohexene Oxide Polymerization by ¹H NMR Spectroscopy

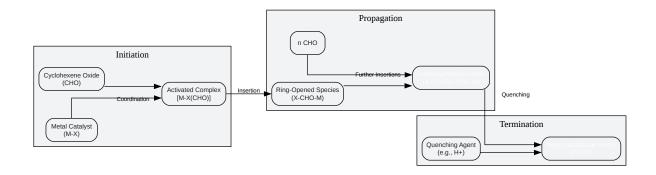
This protocol describes how to monitor the kinetics of the polymerization by determining the monomer conversion over time using ¹H NMR spectroscopy.

Procedure:

- Set up the Polymerization: Follow steps 1-4 of Protocol 1.
- Sampling: At various time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.
- Sample Preparation for NMR: Immediately quench the reaction in the aliquot by adding it to a vial containing a deuterated solvent (e.g., CDCl₃) and a small amount of a quenching agent if necessary.
- ¹H NMR Analysis: Acquire the ¹H NMR spectrum of the sample.
- Conversion Calculation: Determine the monomer conversion by comparing the integration of a characteristic proton signal of the cyclohexene oxide monomer (e.g., the epoxide protons) with the integration of a characteristic proton signal of the resulting poly(cyclohexene oxide) (e.g., the methine protons of the polymer backbone).[3][4] The conversion can be calculated using the following formula: Conversion (%) = [Area(polymer) / (Area(polymer) + Area(monomer))] * 100
- Kinetic Plot: Plot ln([M]₀/[M]t) versus time (t). If the plot is linear, it indicates a first-order reaction with respect to the monomer. The slope of this line corresponds to the apparent rate constant (k app).



Visualizations General Mechanism for Coordination-Insertion ROP of Cyclohexene Oxide

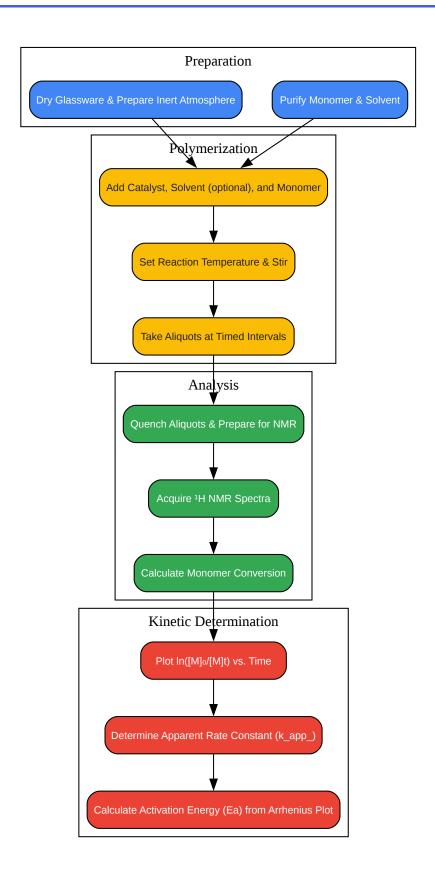


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Caption: A simplified diagram of the coordination-insertion mechanism for the ring-opening polymerization of **cyclohexene oxide**.

Experimental Workflow for Kinetic Analysis





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Caption: A flowchart illustrating the experimental workflow for studying the kinetics of **cyclohexene oxide** polymerization.

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